

Technical Support Center: Oral Administration of Piritrexim Isethionate in Vivo

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Compound of Interest

Compound Name: Piritrexim Isethionate

Cat. No.: B1219465

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of **Piritrexim Isethionate** in vivo.

Frequently Asked Questions (FAQs)

Q1: What is **Piritrexim Isethionate** and what is its mechanism of action?

A1: **Piritrexim Isethionate** is the isethionate salt of piritrexim, a synthetic antifolate agent.^[1] Its primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism and, consequently, DNA synthesis and cell division.^{[1][2]} Piritrexim is lipid-soluble and enters cells rapidly via passive diffusion.^{[3][4][5][6]}

Q2: What is the reported oral bioavailability of **Piritrexim Isethionate**?

A2: The oral bioavailability of piritrexim has shown variability in studies. In a preclinical study with dogs, the absolute bioavailability was reported to be 64%.^[7] A clinical study in patients with metastatic urothelial cancer reported an approximate oral bioavailability of 75%.^{[3][4][5][6]} However, a pediatric phase I trial observed significant variability, with absolute bioavailability values of 35% and 93% in two patients.^{[2][8]} This variability can present a challenge in achieving consistent therapeutic exposure.

Q3: What are the primary dose-limiting toxicities observed with oral **Piritrexim Isethionate** administration?

A3: The major dose-limiting toxicity associated with oral piritrexim is myelosuppression.[3][5] Mucositis has also been reported as a dose-limiting toxicity.[2][8] Other less severe toxicities may include transient elevations in liver function tests, mild nausea, and skin rashes.[2][8]

Q4: Are there any known drug interactions with **Piritrexim Isethionate**?

A4: Yes, co-administration with folic acid or leucovorin can decrease the therapeutic efficacy of piritrexim.[7] This is expected, as leucovorin is used as a rescue agent for antifolate toxicity.[7]

Troubleshooting Guide

Observed Issue	Potential Cause	Troubleshooting Steps
High inter-subject variability in plasma concentrations	<ul style="list-style-type: none">- Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can alter drug absorption.- GI Tract Physiology: Individual differences in gastric pH, intestinal motility, and fluid content can impact drug dissolution and absorption.- First-Pass Metabolism: Although not extensively detailed in the provided results, variability in hepatic first-pass metabolism could contribute.	<ul style="list-style-type: none">- Standardize Dosing Conditions: Administer piritrexim at a consistent time relative to feeding (e.g., in fasted or fed state) across all study subjects.- Vehicle Optimization: Ensure the dosing vehicle is consistent and appropriate for oral administration. Consider a formulation that enhances solubility and stability in the GI tract.- Pharmacokinetic Monitoring: Implement pharmacokinetic monitoring, especially during initial studies, to correlate plasma levels with observed efficacy and toxicity. [2] [8]
Lower than expected therapeutic efficacy at a given dose	<ul style="list-style-type: none">- Incomplete Dissolution/Solubility: Piritrexim's lipid-soluble nature suggests good permeability, but its aqueous solubility might be a limiting factor for dissolution in the GI fluids.- Degradation in GI Tract: The stability of piritrexim in the acidic environment of the stomach or the enzymatic environment of the intestines may be a factor.	<ul style="list-style-type: none">- Formulation Strategies: Consider formulation approaches to enhance solubility, such as the use of co-solvents, surfactants, or creating a salt form with improved dissolution characteristics.- Enteric Coating: If gastric degradation is suspected, an enteric-coated formulation that releases the drug in the more neutral pH of the small intestine could be beneficial.
Dose-limiting toxicities (e.g., myelosuppression) are	<ul style="list-style-type: none">- Higher than expected absorption in some subjects:	<ul style="list-style-type: none">- Dose Adjustment: Implement dose escalation or reduction

observed at doses expected to be therapeutic

This relates back to the high variability in bioavailability. - Saturated clearance mechanisms: At higher concentrations, the drug clearance mechanisms may become saturated, leading to a disproportionate increase in exposure.

strategies based on observed toxicity.[3][5] - Leucovorin Rescue: In preclinical models, oral calcium leucovorin has been shown to prevent lethal toxicity.[7] A similar rescue strategy could be considered in experimental protocols. - Monitor Trough Concentrations: Dose-limiting toxicities have been correlated with trough piritrexim concentrations greater than 0.5 μM . [2][8] Monitoring trough levels can help predict which subjects are at a higher risk of toxicity.[2][8]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Piritrexim Following Oral Administration

Species	Dose	Mean Peak Plasma Concentration (Cmax)	Mean Area Under the Curve (AUC)	Absolute Bioavailability	Reference
Dog	Not Specified	Not Reported	Not Reported	64%	[7]
Human (Adult)	25 mg TID for 5 days	Not Reported	Not Reported	~75%	[3][5]
Human (Pediatric)	140 mg/m ² /day	5.3 ± 0.84 µM	18.1 ± 2.3 µM·h	35% (in one patient)	[2][8]
Human (Pediatric)	200 mg/m ² /day	9.3 ± 1.7 µM	45.4 ± 8.9 µM·h	93% (in one patient)	[2][8]
Human (Pediatric)	290 mg/m ² /day	10.2 ± 2.3 µM	56.9 ± 16.3 µM·h	Not Reported	[2][8]

Experimental Protocols

Protocol 1: In Vivo Oral Administration in a Preclinical Canine Model (Adapted from preclinical toxicology studies)

- Animal Model: Beagle dogs.
- Dosing Vehicle: To be determined based on solubility and stability studies. A common vehicle for oral gavage in dogs is a suspension in 0.5% methylcellulose.
- Dose Preparation: **Piritrexim Isethionate** is weighed and suspended in the chosen vehicle to the desired concentration. The suspension should be prepared fresh daily and continuously stirred to ensure homogeneity.
- Administration:
 - Animals are fasted overnight prior to dosing.
 - The calculated dose volume is administered via oral gavage.

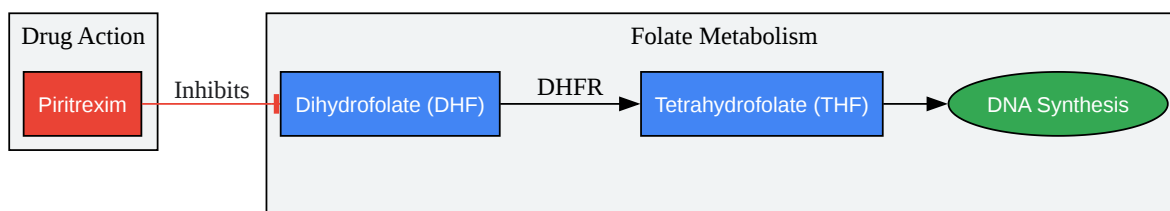
- Food is returned at a specified time post-dosing (e.g., 2-4 hours).
- Dosing Regimen: Dosing can be single or repeat. A reported repeat-dose regimen that produced reversible toxicities was 2.5 mg/kg for 5 consecutive days.[7]
- Sample Collection for Pharmacokinetics:
 - Blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
 - Plasma is separated by centrifugation and stored at -80°C until analysis.
- Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in appetite, weight, and activity. Complete blood counts should be performed regularly to monitor for myelosuppression.

Protocol 2: In Vivo Oral Administration in a Clinical Setting (Adapted from a Phase I Pediatric Trial)

- Patient Population: Pediatric patients with refractory solid tumors.
- Formulation: **Piritrexim Isethionate** capsules.
- Dosing Regimen:
 - The starting dose was 290 mg/m²/day, administered orally every 12 hours for 5 consecutive days.[2][8]
 - Courses were repeated every 21 days.[2][8]
 - Dose adjustments were made based on observed toxicities, with reductions to 200 mg/m²/day and 140 mg/m²/day.[2][8]
- Pharmacokinetic Monitoring:
 - Blood samples for pharmacokinetic analysis were collected at steady state during the first course.

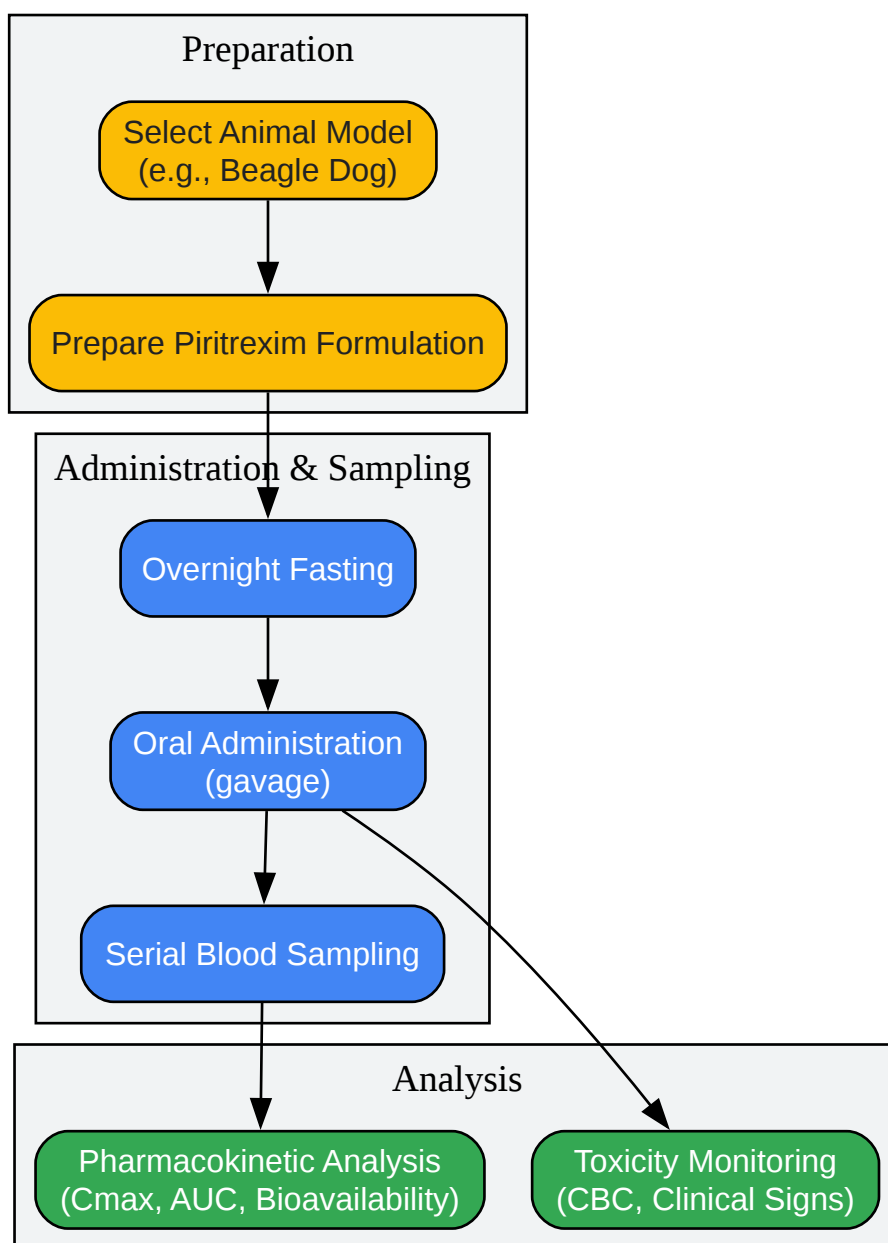
- A limited sampling strategy at 3, 6, and 12 hours post-dose was suggested to be useful for estimating bioavailability and predicting toxicity.[2][8]
- Toxicity Evaluation: Patients were monitored for dose-limiting toxicities, primarily myelosuppression and mucositis.

Visualizations



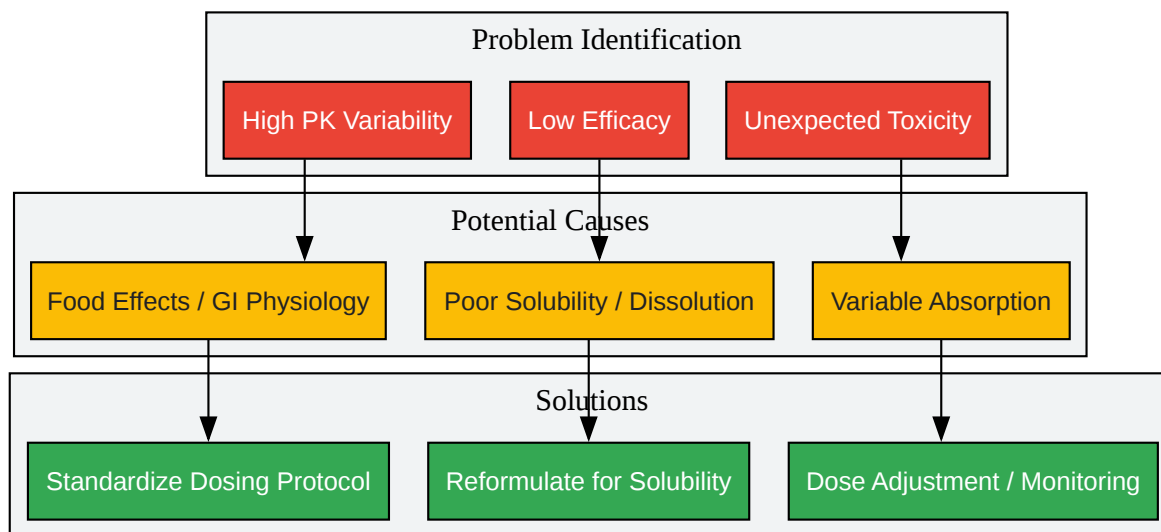
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Caption: Mechanism of action of Piritrexim.



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Caption: Preclinical oral administration workflow.



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Caption: Troubleshooting logic for oral piritrexim.

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